1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
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Description
1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C17H21ClN4O2 and its molecular weight is 348.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research focuses on the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines, using key intermediates derived from related chemical structures. These synthetic pathways involve reactions with different reagents and conditions to yield structurally diverse libraries of compounds with potential biological and chemical utility. For example, Sayed et al. (2002) describe the synthesis of new pyridazinones, pyridazines, and pyridines, showcasing the versatility of such compounds in synthetic organic chemistry Sayed, M. A. Khalil, M. Ahmed, M. Raslan, 2002.
Catalysis and Reaction Mechanisms
Studies have also explored the catalytic applications of compounds related to the queried chemical, investigating their efficiency in facilitating various chemical reactions. Magubane et al. (2017) delve into the asymmetric transfer hydrogenation of ketones catalyzed by complexes derived from pyrazole and pyridine, indicating their importance in developing new catalytic methods Magubane, M. Alam, S. Ojwach, O. Munro, 2017.
Corrosion Inhibition
The role of pyridine and pyrazole compounds as corrosion inhibitors has been investigated, demonstrating their potential in protecting metals from corrosion in acidic environments. Bouklah et al. (2005) found that certain pyrazole derivatives are effective in increasing the corrosion resistance of steel in hydrochloric acid solutions Bouklah, M. Bouklah, A. Attayibat, B. Hammouti, A. Ramdani, S. Radi, M. Benkaddour, 2005.
Anticancer and Antimicrobial Studies
The synthesis and biological evaluation of heterocyclic compounds, including those with pyrazole and pyridine moieties, have shown promising anticancer and antimicrobial activities. Katariya et al. (2021) synthesized oxazole, pyrazoline, and pyridine derivatives, demonstrating their potential as biologically active compounds in combating cancer and microbial infections Katariya, D. R. Vennapu, S. Shah, 2021.
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-11-14(12(2)21-20-11)3-4-17(23)22-8-6-13(10-22)24-16-5-7-19-9-15(16)18/h5,7,9,13H,3-4,6,8,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDODNSRRGIQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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